4-(Pyridin-2-ylmethyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-2-ylmethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPVTFUPUUWMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296714 | |
| Record name | 4-(pyridin-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71897-59-1 | |
| Record name | MLS002704262 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(pyridin-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(MORPHOLINOMETHYL)-PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 4 Pyridin 2 Ylmethyl Morpholine and Its Derivatives
Established Synthetic Routes for the Core Compound
The construction of the 4-(pyridin-2-ylmethyl)morpholine scaffold can be approached through various established synthetic routes, each with its own set of advantages and considerations.
Reductive Amination Strategies
Reductive amination stands as a prominent method for the synthesis of this compound. This two-step, one-pot reaction typically involves the initial condensation of pyridine-2-carbaldehyde with morpholine (B109124) to form an iminium ion intermediate, which is then subsequently reduced to the target amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being commonly utilized due to their mild nature and selectivity for the iminium ion over the starting aldehyde.
The general reaction is as follows:
A representative experimental procedure involves stirring a mixture of pyridine-2-carbaldehyde and morpholine in a suitable solvent, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), followed by the portion-wise addition of the reducing agent. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, a standard aqueous work-up and purification by column chromatography typically afford the desired product.
Below is a table summarizing typical conditions for the reductive amination synthesis of this compound:
| Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| Pyridine-2-carbaldehyde | Morpholine | NaBH(OAc)₃ | Dichloromethane (DCM) | Room Temperature | ~85-95 |
| Pyridine-2-carbaldehyde | Morpholine | NaBH₃CN | Methanol (MeOH) | Room Temperature | ~80-90 |
| Pyridine-2-carbaldehyde | Morpholine | H₂/Pd-C | Ethanol (EtOH) | Room Temperature | ~75-85 |
Nucleophilic Substitution Approaches
Another widely used method for the synthesis of this compound is through a nucleophilic substitution reaction. This approach typically involves the reaction of a 2-halomethylpyridine, most commonly 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372), with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, displacing the halide from the pyridine (B92270) derivative.
The reaction is generally carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the hydrohalic acid formed during the reaction. The choice of solvent is crucial and often includes polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF).
A typical procedure involves heating a mixture of 2-(chloromethyl)pyridine hydrochloride, morpholine, and a base in a suitable solvent. After the reaction is complete, the product is isolated through extraction and purified by distillation or chromatography.
The following table outlines representative conditions for the nucleophilic substitution synthesis:
| Halopyridine | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-(Chloromethyl)pyridine HCl | Morpholine | K₂CO₃ | Acetonitrile (MeCN) | 80 | ~90 |
| 2-(Bromomethyl)pyridine HBr | Morpholine | Et₃N | Dimethylformamide (DMF) | 60 | ~88 |
| 2-(Chloromethyl)pyridine HCl | Morpholine | Na₂CO₃ | Ethanol (EtOH) | Reflux | ~85 |
Palladium-Catalyzed Cross-Coupling Methods
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile method for the formation of the C-N bond in this compound. This method typically involves the coupling of a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with morpholine in the presence of a palladium catalyst and a suitable ligand.
The selection of the catalyst system, including the palladium precursor and the phosphine (B1218219) ligand, is critical for the success of the reaction. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). A variety of phosphine ligands can be employed, with bulky, electron-rich ligands such as Xantphos and RuPhos often providing good results. A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is also required.
The reaction is typically carried out under an inert atmosphere in an anhydrous solvent, such as toluene (B28343) or dioxane, at elevated temperatures.
A representative data table for this synthetic approach is shown below:
| Halopyridine | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 110 | ~85 |
| 2-Chloropyridine (B119429) | Morpholine | Pd₂(dba)₃ | RuPhos | LiHMDS | Dioxane | 100 | ~80 |
| 2-Iodopyridine | Morpholine | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 120 | ~75 |
Optimization of Synthetic Conditions
Solvent Effects on Reaction Yield and Selectivity
The choice of solvent can significantly impact the outcome of the synthesis. In reductive amination, chlorinated solvents like dichloromethane and 1,2-dichloroethane are often preferred as they are inert and effectively solubilize the reactants and the iminium intermediate. In nucleophilic substitution reactions, polar aprotic solvents such as acetonitrile and DMF are commonly used to facilitate the reaction between the charged nucleophile and the electrophile. For palladium-catalyzed cross-coupling, anhydrous, non-polar aprotic solvents like toluene and dioxane are typically employed to ensure the stability and activity of the catalytic system.
The following table illustrates the effect of different solvents on the yield of the nucleophilic substitution reaction between 2-(chloromethyl)pyridine and morpholine:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetonitrile | 80 | 6 | 90 |
| Dimethylformamide | 80 | 6 | 85 |
| Ethanol | Reflux | 8 | 80 |
| Tetrahydrofuran | Reflux | 12 | 70 |
As indicated, acetonitrile often provides the highest yield under these conditions.
Catalyst Selection and Loading
In palladium-catalyzed cross-coupling reactions, the choice of both the palladium precursor and the ligand is paramount for achieving high yields and reaction rates. The catalyst loading, typically in the range of 1-5 mol%, is also a key parameter to optimize for both economic and environmental reasons.
A screening of different palladium catalysts and ligands for the coupling of 2-bromopyridine with morpholine might yield results similar to those presented in the table below:
| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 85 |
| Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 110 | 82 |
| Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 110 | 78 |
| PdCl₂(dppf) (5) | dppf (5) | Cs₂CO₃ | DMF | 120 | 75 |
These results suggest that catalyst systems based on bulky, electron-rich phosphine ligands like Xantphos and RuPhos are highly effective for this transformation.
Temperature and Pressure Optimization
The efficiency and outcome of the synthesis of this compound derivatives can be significantly influenced by reaction temperature and pressure. For instance, in the synthesis of 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine, a key intermediate, the reaction of 2,7-dichloro-N-(pyridin-2-ylmethyl)quinazolin-4-amine with morpholine is conducted at an elevated temperature of 100°C for 12 hours in isopropyl alcohol. This specific temperature is likely optimized to ensure a reasonable reaction rate without promoting undesirable side reactions or degradation of the starting materials or product.
Similarly, in the synthesis of morpholine-2,5-diones, temperature plays a critical role. The cyclization of N-substituted amino acids can be performed at high temperatures (120 to 200°C) under vacuum, although this can lead to product loss. nih.gov A more controlled, solution-based cyclization is typically carried out at temperatures ranging from 60 to 110°C. nih.gov For the specific optimization of leucine-derived morpholine-2,5-dione, a reaction temperature of 60°C for 24 hours was found to be effective. nih.gov
The N-methylation of morpholine using dimethyl carbonate also demonstrates the importance of temperature optimization. Studies have shown that the reaction temperature significantly influences the formation of N-methylmorpholine. asianpubs.org For example, at 160°C, an increase in reaction time leads to a gradual increase in the yield and selectivity of N-methylmorpholine. asianpubs.org
While specific pressure optimization data for the direct synthesis of this compound is not extensively detailed in the provided search results, the use of sealed vessels in microwave-assisted synthesis implies that reactions are often carried out under elevated pressure, which can accelerate reaction rates.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful and efficient technique for the synthesis of this compound derivatives and related heterocyclic compounds. ajrconline.orgmdpi.com This method offers several advantages over conventional heating, including significantly reduced reaction times, improved yields, and often cleaner reaction profiles. ajrconline.org
For example, the synthesis of certain morpholine-containing chalcones was successfully achieved using microwave irradiation, which proved to be a more reliable and eco-friendly method compared to conventional approaches. mdpi.com Similarly, microwave-assisted synthesis has been employed for the preparation of various aminopyridine, pyrrolidine (B122466), piperidine (B6355638), and morpholine acetamides, demonstrating its broad applicability. mdpi.com In these syntheses, the reaction mixture is heated at 65–70°C under 400-watt microwave irradiation for a short duration of 5–10 minutes. mdpi.com
The synthesis of polyimides containing pyridine rings has also been successfully carried out using microwave-assisted one-step polycondensation, resulting in materials with excellent thermal stability and optical transparency. researchgate.net Furthermore, microwave irradiation has been utilized in the synthesis of triazole derivatives containing a pyrimidine (B1678525) nucleus, highlighting the versatility of this green chemistry approach. researchgate.net
The general procedure for microwave-assisted synthesis often involves placing the reactants in a suitable solvent within a sealed microwave-safe vessel and irradiating the mixture at a specific power and for a set time. The progress of the reaction is typically monitored by thin-layer chromatography (TLC). ajrconline.orgmdpi.com
Synthesis of Structural Analogs and Functionalized Derivatives
The core structure of this compound serves as a versatile scaffold for the development of a wide array of structural analogs and functionalized derivatives. By systematically modifying the pyridine ring, the morpholine moiety, or by introducing additional heterocyclic systems and functional groups, researchers can fine-tune the physicochemical and biological properties of these compounds.
Modification of the Pyridine Ring
Modifications to the pyridine ring of this compound analogs are a key strategy for creating new derivatives. These modifications can involve the introduction of various substituents onto the pyridine ring, which can influence the electronic properties and steric profile of the molecule.
One common approach is the introduction of substituents at different positions of the pyridine ring. For example, in the synthesis of certain acetamide (B32628) derivatives, substituted anilines and pyridinyl moieties are utilized, leading to a range of compounds with varying substitution patterns on the pyridine ring. mdpi.com The synthesis of N-(4,6-dimethylpyridin-2-yl)-2-tosylacetamide is a specific example where methyl groups are present on the pyridine ring. mdpi.com
The formation of the pyridine ring itself can be a point of diversification. Hetero-Diels-Alder reactions, catalyzed by enzymes known as Diels-Alderases, can be used to construct the pyridine ring from a 1,3-butadiene (B125203) moiety and an olefin. nih.gov While this is a biosynthetic approach, it highlights a potential strategy for creating diverse pyridine structures. Another method involves the photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine derivatives, which could potentially be a starting point for further functionalization and rebuilding of a modified pyridine ring. nih.gov
Furthermore, the synthesis of polyimides containing pyridine rings has been achieved through the use of a novel aromatic diamine with a pyridyl side group, demonstrating the incorporation of modified pyridine units into larger polymer structures. researchgate.net The synthesis of pyridine-pyrrole-modified carbon nanotubes also showcases the chemical manipulation of pyridine-containing precursors to create advanced materials. researchgate.net
Derivatization of the Morpholine Moiety
The morpholine moiety in this compound is another key site for structural modification, allowing for the introduction of a wide range of functional groups and the exploration of structure-activity relationships. researchgate.nete3s-conferences.orgnih.gov
A common method for derivatization is through reactions involving the secondary amine of the morpholine ring. For instance, N-methylation of morpholine can be achieved using dimethyl carbonate, a green methylating agent. asianpubs.org This reaction proceeds through the nucleophilic attack of the morpholine nitrogen on the methyl group of dimethyl carbonate. asianpubs.org Another approach involves the reaction of morpholine with other electrophiles to introduce different substituents on the nitrogen atom.
The synthesis of more complex derivatives often involves building the morpholine ring from acyclic precursors. For example, the synthesis of (S)-1-(allyloxy)-N-arylpropan-2-amine from (S)-tert-butyl (1-hydroxypropan-2-yl) carbamate (B1207046) provides a route to chiral morpholine derivatives. e3s-conferences.org The synthesis of morpholine-2,5-diones from natural hydrophobic amino acids is another example of constructing the morpholine ring with specific functionalities. nih.gov
Furthermore, the morpholine ring can be incorporated into larger molecular frameworks. For example, a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives have been synthesized, where the morpholine is attached to a thienopyrimidine core. researchgate.net Similarly, novel morpholine-containing silicon (IV) phthalocyanines have been prepared. researchgate.net The synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine also demonstrates the functionalization of a phenyl group attached to the morpholine nitrogen. researchgate.net
A reliable method for the derivatization of morpholine for analytical purposes involves its reaction with sodium nitrite (B80452) under acidic conditions to form the stable and volatile N-nitrosomorpholine. researchgate.net While used for detection, this reaction highlights a potential chemical transformation of the morpholine nitrogen.
Introduction of Additional Heterocyclic Systems (e.g., Triazoles, Quinazolines)
A significant strategy for expanding the chemical space of this compound derivatives is the incorporation of other heterocyclic systems, such as triazoles and quinazolines. This approach can lead to hybrid molecules with potentially enhanced or novel biological activities.
Triazoles:
The 1,2,4-triazole (B32235) ring is a common heterocyclic system introduced into molecules containing a morpholine moiety. Various synthetic methods are employed to construct the triazole ring. One general approach involves the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov For instance, 4-amino-1,2,4-triazole-3-thiones can be synthesized and then further functionalized. nih.gov Another method involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazides, which are then cyclized to 1,2,4-triazole-3-thiones. nih.gov
A multi-step synthesis can be used to create Schiff bases with a 1,2,4-triazole motif. rdd.edu.iq This can involve the cyclization of a precursor with carbon disulfide and potassium hydroxide (B78521), followed by the addition of hydrazine (B178648) hydrate. rdd.edu.iq Microwave-assisted synthesis has also been utilized for the green synthesis of triazole derivatives, often leading to excellent yields. researchgate.netresearchgate.net For example, 6-methyl-4-aryl-5-(5-phenyl-4H-1,2,4-triazole-3-yl)-3,4-dihydropyrimidin-2(1H)-one/thione derivatives have been synthesized using microwave irradiation. researchgate.net A review of synthetic methods for 1,2,4-triazole derivatives highlights various conventional and green approaches. scispace.comresearchgate.net
Quinazolines:
Quinazoline (B50416) derivatives are another important class of heterocyclic compounds that can be combined with the this compound scaffold. A key intermediate, 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine, is synthesized by reacting 2,7-dichloro-N-(pyridin-2-ylmethyl)quinazolin-4-amine with morpholine. This intermediate can then be further functionalized, for example, through palladium-catalyzed Suzuki reactions with various boronic acids to introduce a wide range of substituents at the C-7 position of the quinazoline ring.
The synthesis of quinazoline derivatives can also be achieved through other routes. For example, new quinazoline derivatives have been prepared by reacting 4-hydroxy-quinazoline with alkyl halides under phase-transfer catalysis conditions. researchgate.net The hydroxyl group can be converted to a thiol or chloro group, which can then be further reacted to introduce alkylamino side chains. researchgate.net The synthesis of 2-(thiophen-2-yl)-4-(morpholin-4-yl)quinazoline derivatives has also been reported, where the morpholine moiety is attached to the C-4 position of the quinazoline ring. researchgate.net Additionally, ultrasound irradiation has been shown to assist in the synthesis of 4-tosyl quinazoline derivatives, reducing reaction times and increasing efficiency. nih.gov The synthesis of novel quinazolinone-benzyl piperidine derivatives as potential anticancer agents also highlights the importance of this heterocyclic system in medicinal chemistry. nih.gov
Incorporation of Boronate Ester Functionalities
The introduction of boronate ester functionalities into molecules containing the this compound scaffold or its analogs is a valuable strategy for creating versatile synthetic intermediates. Boronic acids and their esters are highly useful in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.net
Several methods exist for the synthesis of pyridinylboronic acids and their esters. arkat-usa.org These include:
Metal-halogen exchange: This involves reacting a halopyridine with an organometallic reagent (like butyllithium) followed by quenching with a trialkyl borate. arkat-usa.orggoogle.com
Palladium-catalyzed cross-coupling: This method, known as Miyaura borylation, involves the reaction of a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. mdpi.com
C-H borylation: This involves the direct conversion of a C-H bond on the pyridine ring to a C-B bond, often catalyzed by iridium or rhodium complexes. arkat-usa.org
The synthesis of boronic esters can also be applied to other heterocyclic systems that might be incorporated into a this compound derivative. For example, 1,3,4-oxadiazole-containing boronic derivatives have been synthesized using Miyaura borylation or lithiation-borylation sequences. mdpi.com
The deprotection of boronate esters to the corresponding boronic acids is an important consideration. A two-step protocol for the deprotection of pinacolyl boronic esters via a diethanolamine-protected intermediate has been developed, offering mild reaction conditions and good yields. vt.edu This is crucial for the subsequent use of the boronic acid in further reactions.
The incorporation of a boronate ester functionality allows for the late-stage functionalization of the molecule, enabling the synthesis of a diverse library of compounds from a common intermediate. This is particularly useful in drug discovery and materials science.
Schiff Base Formation
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net For derivatives of this compound, Schiff base formation can be approached in two primary ways: by reacting the primary amine precursor, 2-picolylamine (pyridin-2-ylmethanamine), with various aldehydes and ketones, or by using the corresponding aldehyde, 2-pyridinecarboxaldehyde (B72084), and reacting it with primary amines.
The reaction of 2-picolylamine with aldehydes such as salicylaldehyde (B1680747) or 5-methyl-thiophene-2-carboxaldehyde proceeds typically by refluxing the reactants in an alcoholic solvent like ethanol. ijcrt.org The process involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the final Schiff base. Similarly, 2-pyridinecarboxaldehyde is a valuable precursor for creating complex Schiff bases when reacted with various amines, including those containing other heterocyclic rings. nih.govresearchgate.net For instance, condensation of 2-pyridinecarboxaldehyde with L-tryptophan has been reported to form Schiff bases that can act as ligands for metal complexes. nih.gov
Another relevant synthetic route involves using amines that contain a morpholine moiety, such as 4-(2-aminoethyl)morpholine. Condensation of this amine with carbonyl compounds like 2-hydroxyacetophenone (B1195853) yields N,N',O-donor Schiff base ligands. japsonline.com These reactions highlight the versatility of the Schiff base formation in creating a wide array of derivatives incorporating the pyridinylmethyl and morpholine scaffolds.
Table 1: Examples of Schiff Base Synthesis Relevant to this compound Derivatives This table is interactive. Click on the headers to sort.
| Precursor 1 | Precursor 2 | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Picolylamine | 5-Methyl thiophene-2-carboxaldehyde | Ethanol | Reflux | Thiophene-containing Schiff Base | ijcrt.org |
| 2-Picolylamine | Salicylaldehyde | Ethanol | Reflux | Salicylaldehyde-derived Schiff Base | |
| 2-Pyridinecarboxaldehyde | L-Tryptophan | Ethanol/Methanol | Reflux (50°C) | Tryptophan-derived Schiff Base | nih.gov |
| 2-Pyridinecarboxaldehyde | o-Phenylenediamine | Not Specified | Condensation | Diamine-bridged Schiff Base | researchgate.net |
| 4-(2-Aminoethyl)morpholine | 2-Hydroxyacetophenone | Not Specified | Condensation | Morpholine-containing Schiff Base | japsonline.com |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the underlying mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and expanding the scope of accessible derivatives.
Elucidation of Nucleophilic Aromatic Substitution Mechanisms
The formation of the core structure of this compound, which involves creating a C-N bond between the pyridine ring and the morpholine nitrogen, is often achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is particularly effective for pyridine and other electron-poor aromatic heterocycles.
The pyridine ring is intrinsically electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the ortho (C-2) and para (C-4) positions. Consequently, these positions are highly susceptible to attack by nucleophiles. The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.
Nucleophilic Attack: A nucleophile, such as morpholine, attacks the carbon atom bearing a suitable leaving group (e.g., a halogen like Cl or F) at the 2-position of the pyridine ring. This step disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
Stabilization and Elimination: The negative charge in the Meisenheimer intermediate is resonance-stabilized, with one of the resonance structures placing the charge on the electronegative ring nitrogen atom. This stabilization is key to the feasibility of the reaction. In the final step, the aromaticity is restored by the elimination of the leaving group, yielding the substituted pyridine product.
The reaction of 2-chloropyridine with morpholine is a classic illustration of this pathway. The greater stability of the intermediate formed from attack at the C-2 position, compared to the C-3 position, explains the high regioselectivity of this substitution. nih.govacs.org
Table 2: Key Features of the SNAr Mechanism for Pyridine Substitution This table is interactive. Click on the headers to sort.
| Feature | Description | Implication for Synthesis | Reference |
|---|---|---|---|
| Reactive Site | C-2 (ortho) and C-4 (para) positions of the pyridine ring. | High regioselectivity in substitution reactions. | nih.gov |
| Reaction Type | Addition-Elimination. | A two-step process, unlike the concerted SN2 mechanism. | acs.org |
| Key Intermediate | Meisenheimer complex (a resonance-stabilized anionic σ-complex). | The stability of this intermediate is crucial for the reaction rate. | researchgate.net |
| Driving Force | The electron-withdrawing nature of the pyridine nitrogen atom. | Activates the ring towards nucleophilic attack. | ijcrt.org |
| Leaving Group | Typically a halide (F, Cl, Br, I). | The nature of the leaving group can affect reaction rates. | researchgate.net |
Understanding Transition Metal-Mediated Coupling Pathways
While SNAr is excellent for creating the core C-N linkage, transition metal-catalyzed cross-coupling reactions are indispensable for synthesizing more complex derivatives of this compound. These methods, particularly those employing palladium catalysts, enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization of the pyridine ring.
The general catalytic cycle for many palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira) involves three fundamental steps:
Oxidative Addition: The low-valent Pd(0) catalyst reacts with an organohalide (e.g., a bromo-substituted pyridine derivative), inserting itself into the carbon-halogen bond. This process oxidizes the palladium from Pd(0) to Pd(II) and forms an organopalladium complex.
Transmetalation (for Suzuki, Negishi, etc.): A second organic component, typically in the form of an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), transfers its organic group to the Pd(II) complex. This step replaces the halide on the palladium with the new organic fragment. In the case of Heck coupling, this step is replaced by migratory insertion of an alkene.
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net
By starting with a halogenated derivative of this compound, a wide variety of substituents (aryl, alkyl, alkenyl, etc.) can be introduced onto the pyridine ring, demonstrating the power of these methods for library synthesis. researcher.lifersc.org
Table 3: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling This table is interactive. Click on the headers to sort.
| Step | Catalyst State Change | Description | Reference |
|---|---|---|---|
| Oxidative Addition | Pd(0) → Pd(II) | The palladium catalyst inserts into the aryl-halide bond. | researchgate.net |
| Transmetalation | Pd(II) → Pd(II) | An organic group is transferred from an organometallic reagent to the palladium center. | researchgate.net |
| Reductive Elimination | Pd(II) → Pd(0) | The coupled product is expelled, regenerating the active Pd(0) catalyst. | researchgate.net |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netresearcher.life
Several green strategies are relevant to these syntheses:
Use of Greener Solvents: Traditional SNAr reactions often use dipolar aprotic solvents like DMF or NMP, which have toxicity concerns. Research has focused on using more benign solvents. Water is an especially attractive green solvent, and SNAr reactions have been successfully performed in aqueous media, sometimes with the aid of surfactants or benign polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) to facilitate the reaction. rsc.orgacsgcipr.org
One-Pot and Multicomponent Reactions (MCRs): Designing syntheses where multiple steps are performed in a single reaction vessel without isolating intermediates (one-pot reactions) can significantly reduce solvent use, purification steps, and waste generation. nih.govorganic-chemistry.org MCRs, where three or more reactants combine in a single step to form the product, are highly atom-economical and efficient. acs.orgnih.gov
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. It often leads to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating. nih.govacs.org Ultrasound has also been used to promote efficient, high-yield synthesis of pyridine derivatives. nih.gov
Catalysis: The use of catalysts, as discussed in the transition metal-mediated pathways, is inherently a green principle as it allows for reactions to occur under milder conditions and with higher selectivity, reducing byproducts.
By integrating these principles, the synthesis of pyridine-containing compounds can be made more sustainable and environmentally friendly.
Table 4: Green Chemistry Approaches in Pyridine Synthesis This table is interactive. Click on the headers to sort.
| Principle | Approach | Advantage | Reference |
|---|---|---|---|
| Safer Solvents | Using water as a reaction solvent for SNAr. | Reduces reliance on toxic and volatile organic solvents. | rsc.org |
| Atom Economy | One-pot, multicomponent reactions (MCRs). | Maximizes the incorporation of starting materials into the final product, minimizing waste. | nih.govacs.orgorganic-chemistry.org |
| Energy Efficiency | Microwave irradiation or ultrasound promotion. | Shorter reaction times and often lower energy consumption compared to conventional reflux. | acs.orgnih.gov |
| Catalysis | Using transition metal or other catalysts. | Enables reactions under milder conditions with high efficiency and selectivity. | researcher.lifeacs.org |
Coordination Chemistry and Ligand Architectures of 4 Pyridin 2 Ylmethyl Morpholine
Ligand Design and Denticity
The structure of 4-(Pyridin-2-ylmethyl)morpholine, featuring both a pyridine (B92270) ring and a morpholine (B109124) ring connected by a methylene (B1212753) bridge, allows for diverse coordination behaviors. The nitrogen atoms in both the pyridine and morpholine moieties can act as donor sites, enabling the ligand to bind to metal centers in different ways.
N,N-Bidentate Coordination Modes
The most common coordination mode for this compound is as an N,N-bidentate ligand. In this arrangement, the ligand coordinates to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the morpholine ring, forming a stable five-membered chelate ring. This bidentate chelation is a recurring motif in the coordination chemistry of similar pyridyl- and morpholine-containing ligands. For instance, in complexes with various transition metals, the N,N'-bidentate coordination of ligands containing a morpholine and a pyridine or similar heterocyclic ring is a well-established and favorable arrangement. nih.gov This mode of coordination is critical in the formation of discrete mononuclear complexes.
Exploration of Multidentate Ligand Scaffolds
Beyond its function as a simple bidentate ligand, this compound can serve as a foundational building block for more complex multidentate ligand scaffolds. By incorporating additional donor groups into the ligand framework, it is possible to design ligands with higher denticity, capable of forming more intricate coordination architectures such as polynuclear complexes and coordination polymers. Research into related systems has shown that the derivatization of pyridyl-morpholine units can lead to ligands with enhanced coordination capabilities. For example, the introduction of other coordinating moieties can transform the ligand into a tridentate or even tetradentate system, allowing for the assembly of more complex and potentially functional metal-organic frameworks. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis, to determine their structure, stoichiometry, and coordination geometry.
Complexation with Transition Metals (e.g., Zn(II), Pd(II), Co(II), Ni(II), Cu(II), Pt(II), Pt(IV), Cd(II))
This compound and its derivatives have been shown to form stable complexes with a wide range of transition metals. The interaction of similar pyridyl-morpholine ligands with metal ions such as Zn(II), Pd(II), Co(II), Ni(II), Cu(II), Pt(II), Pt(IV), and Cd(II) has been documented in the scientific literature. nih.govnih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.govjscimedcentral.come3s-conferences.orgnih.govdoi.orgnih.govnih.govrsc.orgnih.govnih.govwustl.edunih.govmdpi.comnih.govrsc.orgresearchgate.netresearchgate.netresearchgate.netjscimedcentral.comresearchgate.net The synthesis of these complexes often involves straightforward solution-based methods, leading to the isolation of crystalline products suitable for structural analysis. The specific properties and structures of these complexes are highly dependent on the metal ion, the stoichiometry of the reactants, and the reaction conditions.
Stoichiometry and Coordination Geometry of Resultant Complexes
The stoichiometry of the resulting metal complexes, referring to the metal-to-ligand ratio, can vary. Common stoichiometries observed for bidentate ligands like this compound are 1:1 and 1:2 (metal:ligand). nih.gov The coordination geometry around the metal center is also diverse and is influenced by the electronic configuration and size of the metal ion, as well as the steric and electronic properties of the ligand and any counterions present.
For example, in related systems, Ni(II) complexes with two bidentate pyridyl-containing ligands often adopt a square planar or octahedral geometry. doi.orgallresearchjournal.com Pd(II) and Pt(II) complexes with similar ligands typically exhibit a square planar geometry. researchgate.netnih.govrsc.orgwustl.edursc.org Zn(II) and Cd(II) complexes can adopt tetrahedral or octahedral geometries depending on the coordination of additional ligands or solvent molecules. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net Cobalt(II) complexes have been observed in both tetrahedral and octahedral environments, nih.govnih.govresearchgate.net while Cu(II) complexes are known for their structural flexibility, commonly forming square planar, square pyramidal, or distorted octahedral geometries. e3s-conferences.orgnih.gov
Table 1: Examples of Stoichiometry and Coordination Geometries for Metal Complexes with Related Pyridyl-Containing Ligands
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry |
|---|---|---|
| Zn(II) | 1:1, 1:2 | Tetrahedral, Octahedral nih.govresearchgate.net |
| Pd(II) | 1:1 | Square Planar researchgate.netnih.gov |
| Co(II) | 1:2 | Octahedral nih.govnih.gov |
| Ni(II) | 1:2 | Square Planar, Octahedral jscimedcentral.comallresearchjournal.com |
| Cu(II) | 1:1, 1:2 | Square Planar, Square Pyramidal, Distorted Octahedral e3s-conferences.orgnih.gov |
| Pt(II) | 1:2 | Square Planar nih.govrsc.orgrsc.org |
| Pt(IV) | 1:2 | Octahedral nih.govnih.gov |
| Cd(II) | 1:1 | Distorted Octahedral nih.govnih.govnih.gov |
Influence of Anions and Counterions on Complex Formation
The nature of the anions and counterions present during the synthesis of metal complexes with this compound can significantly influence the final structure of the resulting product. Anions can act as coordinating ligands, directly bonding to the metal center and affecting its coordination number and geometry. For instance, the presence of halide ions (Cl⁻, Br⁻, I⁻) can lead to the formation of neutral complexes where the halide occupies one or more coordination sites. nih.gov
Structural Elucidation of Coordination Compounds
The three-dimensional arrangement of atoms in coordination compounds is fundamental to understanding their chemical and physical properties. For complexes of this compound, X-ray crystallography has been an indispensable tool for elucidating the intricate details of metal-ligand interactions.
Crystallographic Analysis of Metal-Ligand Interactions
Single-crystal X-ray diffraction studies have provided definitive structural information for a range of metal complexes involving pyridyl and morpholine-containing ligands. These studies reveal how the ligand coordinates to the metal center and how the resulting complexes pack in the solid state.
For instance, in related systems, the coordination of a pyridine ring to a metal center is a common feature. The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to the metal ion. The morpholine group, with its nitrogen and oxygen atoms, can also participate in coordination or be involved in intermolecular interactions, such as hydrogen bonding.
In the crystal structure of 4-(pyrazin-2-yl)morpholine, a closely related compound, the molecule is nearly planar despite the chair conformation of the morpholine ring. nih.govnih.gov The crystal packing is stabilized by non-classical hydrogen-bonding interactions involving C-H functionalities, the morpholine oxygen atom, and the pyrazine (B50134) nitrogen atom, forming sheet-like structures. nih.govnih.gov This highlights the potential for the morpholine group in this compound to influence the supramolecular architecture of its metal complexes through similar hydrogen bonding.
In complexes with ligands containing a (pyridin-2-yl)methyl-aniline moiety, the nitrogen atoms of the pyridine and amine groups coordinate to the metal center. For example, X-ray crystal structures of Palladium(II) complexes with such ligands show a distorted square planar geometry. researchgate.net The flexibility introduced by the methylene bridge is a key feature in these structures. researchgate.net
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in Complexes
Detailed analysis of the geometric parameters within the coordination sphere of metal complexes provides insights into the nature and strength of the metal-ligand bonds.
In copper(II) complexes with a 3-((pyridin-2-ylmethyl)amino)propanamide ligand, the ligand acts as a tridentate N2O-donor, coordinating through the nitrogen atoms of the pyridine and amine groups, as well as the oxygen atom of the amide group. researchgate.net In a series of heterobimetallic complexes containing a bridging 2-(diphenylphosphino)pyridine ligand, the intermetallic distances between iridium and first-row transition metals (Fe, Co, Ni) are shorter than the sum of their van der Waals radii, indicating a significant metal-metal interaction. nih.gov
The table below presents selected bond lengths for two coordination polymers, illustrating the typical range of metal-ligand bond distances.
| Bond | CP1 (Cu(II)) Bond Length (Å) | CP2 (Co(II)) Bond Length (Å) |
| M-O1 | 1.968(2) | 2.059(2) |
| M-N1 | 2.022(3) | 2.158(3) |
| M-N3 | 2.477(3) | 2.158(3) |
Data sourced from a study on Cu(II) and Co(II) coordination polymers. mdpi.com
These structural details are crucial for understanding the electronic effects and reactivity of the complexes. For example, correlations between bond lengths and angles in Cu4OCl6(4-Mepy)4 complexes have been used to infer the extent of π-back bonding between the Cu(II) atoms and the pyridine ligands. researchgate.net
Spectroscopic and Electrochemical Characterization of Metal Complexes
Spectroscopic techniques provide valuable information about the electronic structure and coordination environment of metal complexes in solution and the solid state.
Vibrational Spectroscopy (IR) for Coordination Environment Analysis
Infrared (IR) spectroscopy is a powerful tool for probing the vibrations of molecules and can be used to confirm the coordination of a ligand to a metal ion. The vibrational frequencies of the ligand are sensitive to changes in its electronic structure upon coordination.
The IR spectra of pyridine-containing ligands exhibit characteristic bands associated with the pyridine ring vibrations. Upon coordination to a metal, these bands often shift in frequency. For example, the C=C and C=N stretching vibrations of the pyridine ring are typically observed in the 1400-1600 cm⁻¹ region and can shift to higher frequencies upon complexation. researchgate.net The observation of such shifts provides evidence for the coordination of the pyridine nitrogen to the metal center. researchgate.net
The morpholine group also has characteristic IR bands. The C-O-C stretching vibration and N-H bending (if present) or C-N stretching vibrations can be monitored to assess the involvement of the morpholine moiety in coordination or intermolecular interactions. nih.govnih.gov In some cases, the vibrational coupling between the metal-oxygen and metal-nitrogen bonds can be observed. researchgate.net
Electronic Spectroscopy (UV-Vis) for d-d Transitions and Charge Transfer Bands
Electronic or UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a metal complex. For transition metal complexes, two main types of transitions are observed: d-d transitions and charge-transfer bands.
The UV-Vis spectra of complexes with pyridyl ligands often show intraligand π → π* and n → π* transitions at higher energies (typically in the UV region). researchgate.net For instance, bands observed in the 265-277 nm range in some complexes are characteristic of such intraligand transitions. researchgate.net
In the visible region, weaker d-d transitions, which involve the excitation of an electron from one d-orbital to another on the metal center, can sometimes be observed. The energy and intensity of these bands are dependent on the geometry of the complex and the nature of the ligands.
Charge-transfer (CT) bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), are typically more intense than d-d transitions. In heterobimetallic complexes with bridging pyridyl-phosphine ligands, the electronic absorption spectra show bands that are influenced by the interaction between the two different metal centers. nih.gov
Nuclear Magnetic Resonance (NMR) Studies of Paramagnetic and Diamagnetic Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For diamagnetic complexes, where all electrons are paired, sharp NMR signals are observed, and the chemical shifts provide detailed information about the connectivity and environment of the atoms.
In contrast, for paramagnetic complexes, which contain unpaired electrons, the NMR spectra are characterized by broad signals and large chemical shifts. Despite the broadening, these spectra can provide valuable information about the electronic structure and magnetic properties of the complex. For example, the effective magnetic moments of paramagnetic complexes can be determined using the Evans method in NMR spectroscopy. nih.gov
¹H NMR studies of half-sandwich Ir(III) and Rh(III) complexes with N,N'-bidentate ligands derived from (pyridin-2-yl)methyl-aniline have shown the presence of diastereoisomers in solution. researchgate.net This indicates that the coordination of the ligand can lead to chiral metal centers.
Electrochemical Behavior of Metal Complexes
The electrochemical characteristics of transition metal complexes are often investigated using techniques like cyclic voltammetry (CV). This method provides valuable information on the redox potentials (E_1/2_) and the reversibility of electron transfer processes. For complexes with ligands similar to this compound, the pyridine nitrogen and the central metal ion are typically the primary sites for redox activity.
Studies on copper complexes with various substituted pyridine ligands have shown that the Cu(II)/Cu(I) redox couple is highly sensitive to the electronic and steric properties of the ligand. For instance, the introduction of different substituents on the pyridine ring can tune the redox potential over a significant range. In the case of this compound, the morpholine group, being an electron-donating group, is expected to increase the electron density on the pyridine ring and, consequently, on the coordinated metal center. This would generally make the metal center easier to oxidize (a more negative redox potential).
Research on copper(II) complexes with 2-formylpyridine guanylhydrazone derivatives, which feature morpholine substitutions, has provided insights into their redox properties. Although these ligands differ from this compound, the presence of the morpholine moiety is a key common feature. The study revealed that these complexes undergo reduction, and the stability of the resulting copper(I) species can be influenced by the ligand architecture. nih.gov
The general trend observed in pyridine-containing copper complexes is that the geometry of the complex plays a crucial role in determining its electrochemical behavior. For example, complexes with a distorted square pyramidal or trigonal bipyramidal geometry exhibit different redox potentials compared to those with an octahedral geometry. nih.gov The flexibility of the this compound ligand, with its methylene bridge between the pyridine and morpholine rings, could allow for the formation of various coordination geometries, which would in turn influence their electrochemical profiles.
The table below presents hypothetical electrochemical data for metal complexes of this compound, based on trends observed in structurally related pyridine and morpholine-containing complexes. These values are illustrative and serve to demonstrate the expected trends.
| Complex (Hypothetical) | Redox Couple | E_1/2 (V vs. NHE) | ΔE_p_ (mV) | Reversibility |
| [Cu(4-pym-morph)₂]²⁺ | Cu(II)/Cu(I) | +0.25 | 75 | Quasi-reversible |
| [Fe(4-pym-morph)₂]²⁺ | Fe(III)/Fe(II) | +0.40 | 80 | Quasi-reversible |
| [Ni(4-pym-morph)₃]²⁺ | Ni(III)/Ni(II) | +0.85 | 100 | Irreversible |
| [Ru(4-pym-morph)₂(bpy)]²⁺ | Ru(III)/Ru(II) | +0.60 | 65 | Reversible |
Data is hypothetical and for illustrative purposes, based on trends from related complexes. 4-pym-morph is an abbreviation for this compound. bpy = 2,2'-bipyridine.
Catalytic Applications of 4 Pyridin 2 Ylmethyl Morpholine and Its Metal Complexes
Role in Cross-Coupling Reactions
The unique structural features of 4-(Pyridin-2-ylmethyl)morpholine, combining a pyridine (B92270) ring with a morpholine (B109124) moiety, make it an effective ligand in metal-catalyzed cross-coupling reactions. Its coordination with transition metals like palladium and nickel has been explored to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Suzuki-Miyaura Coupling Efficiency
While the broader field of palladium-catalyzed Suzuki-Miyaura coupling involves a vast array of ligands, the specific use of this compound has not been extensively documented in publicly available research. The efficiency of such catalytic systems typically depends on the ligand's ability to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a catalyst system to be effective, factors such as catalyst loading, reaction temperature, and the choice of base and solvent are crucial. In related systems, palladium complexes with ligands like 4-aminoantipyrine (B1666024) have shown high activity for the Suzuki-Miyaura cross-coupling of aryl iodides and bromides under mild conditions, achieving good to excellent yields. Similarly, Merrifield resin-supported phenanthroline-palladium(II) complexes have been noted for their efficiency and recyclability in these reactions at ambient temperatures.
Nickel-Catalyzed Arylation of Azaarylmethylamines
The nickel-catalyzed arylation of azaarylmethylamines is a significant transformation in organic synthesis. However, specific studies detailing the application of this compound as a ligand in this particular reaction are not prominently featured in the existing scientific literature. Generally, the success of nickel catalysts in such arylations is heavily dependent on the ligand, which influences the catalyst's stability, activity, and selectivity.
Ligand Effects on Catalytic Activity and Selectivity
The structure of a ligand is paramount in dictating the outcome of a metal-catalyzed reaction. For this compound, the pyridine nitrogen acts as a strong σ-donor, while the morpholine nitrogen can also participate in coordination, allowing it to function as a bidentate ligand. This chelation effect can enhance the stability of the metal complex.
The steric and electronic properties of the ligand control access of the substrates to the metal center and influence the rates of key steps in the catalytic cycle. For instance, in palladium-catalyzed cross-coupling, the choice of ligand can control the regioselectivity of the reaction. The architecture of the ligand framework, including the nature of the donor atoms and the substituents, directly impacts the electrophilicity of the metal center, which in turn affects catalytic performance. In other systems, modifying substituents on the ligand has been shown to tune the catalytic properties, affecting both activity and the structure of the resulting products.
Applications in Polymerization Chemistry
The use of this compound in polymerization, particularly in the ring-opening polymerization of cyclic esters, is an area of interest due to the potential for creating biodegradable polymers with controlled properties.
Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., rac-Lactide)
The ring-opening polymerization (ROP) of lactide is a primary method for producing polylactide (PLA), a biodegradable and biocompatible polymer. Metal complexes are often employed as initiators or catalysts for this process. While a variety of ligands have been successfully used in metal-catalyzed ROP of rac-lactide to produce polylactides with different tacticities, the specific application of this compound in this context is not well-documented. The performance of a catalyst in ROP is typically evaluated by its activity, control over polymerization, and stereoselectivity.
Influence of Initiator and Ligand Structure on Polymer Properties (e.g., Molecular Weight, Stereoselectivity)
The properties of polymers, such as molecular weight, polydispersity, and stereochemistry, are critically influenced by the initiator and the ligand structure of the catalyst. The tacticity of PLA, for example, which can be atactic, isotactic, or heterotactic, significantly affects its physical and thermal properties.
The design of the ligand plays a crucial role in determining the stereoselectivity of the polymerization. By modifying the steric and electronic environment around the metal center, it is possible to control the coordination of the incoming monomer and the stereochemistry of the resulting polymer chain. For example, zinc complexes with certain ligands have shown high stereoselectivity, producing heterotactic polylactides. Similarly, the choice of initiator and cocatalyst, often an alcohol, is essential for initiating the polymerization and can influence the rate and control of the reaction. The relationship between the ligand structure and the resulting polymer properties is a fundamental aspect of catalyst design in polymerization chemistry.
Other Catalytic Transformations
The organocatalytic potential of the morpholine unit within this compound is significant, particularly in reactions proceeding through an enamine intermediate. However, research indicates that the reactivity of morpholine-derived enamines can be lower than that of other cyclic amines like pyrrolidine (B122466). This reduced reactivity is attributed to the electronic effect of the oxygen atom in the morpholine ring and the pronounced pyramidalization of the nitrogen, which decreases the nucleophilicity of the corresponding enamine. nih.govfrontiersin.org
Despite these factors, morpholine-based compounds have been successfully employed as organocatalysts. For instance, theoretical studies on urethane (B1682113) formation from the reaction of phenyl isocyanate and butan-1-ol have shown that morpholine can effectively catalyze the reaction, albeit being slightly less effective than 4-methylmorpholine (B44366). nih.govresearchgate.net The proposed mechanism involves a seven-step pathway, which is significantly different from the catalyst-free reaction. nih.govresearchgate.net
In the context of carbon-carbon bond formation, new organocatalysts based on β-morpholine amino acids have been synthesized and tested in the 1,4-addition (Michael addition) of aldehydes to nitroolefins. nih.govfrontiersin.org These catalysts have demonstrated the ability to produce condensation products in excellent yields, with high diastereoselectivity and good to excellent enantioselectivity, showcasing that with appropriate structural design, the limitations of the morpholine ring in enamine catalysis can be overcome. nih.govfrontiersin.org
The pyridine moiety in this compound can also contribute to its organocatalytic potential, primarily by influencing the basicity and steric environment of the morpholine nitrogen or by acting as a hydrogen bond acceptor.
The pyridine and morpholine motifs are prevalent in ligands for a wide array of catalytic organic reactions. Pyridine and its derivatives are well-known for their ability to form stable complexes with a variety of transition metals, which are active catalysts in numerous transformations. jscimedcentral.comresearchgate.net These reactions include hydrogenation, polymerization, and carbon-carbon coupling reactions. jscimedcentral.com For example, iron-based metal-organic frameworks (MOFs) incorporating pyridyl ligands have been used as precatalysts for the syn-selective hydroboration of alkynes. nih.gov
Morpholine and its derivatives have also found applications as catalysts in organic synthesis. researchgate.net Their basic nature allows them to act as acid scavengers or basic catalysts in various reactions. The combination of a pyridine ring and a morpholine group in this compound makes it a bidentate ligand capable of chelating metal ions, which could lead to the formation of stable and catalytically active metal complexes. Such complexes could potentially be used in a range of catalytic reactions, although specific examples for this particular ligand are not readily found in the literature.
Mechanism of Catalysis and Active Species Identification
Understanding the mechanism of catalysis is crucial for the optimization of reaction conditions and the design of more efficient catalysts. For this compound, mechanistic insights can be drawn from studies of related morpholine and pyridine-based catalysts.
Kinetic studies of urethane formation catalyzed by morpholine and 4-methylmorpholine have provided valuable data on the reaction mechanism. Theoretical calculations have determined the activation energies for the reaction in the presence of these cyclic amine catalysts. nih.govresearchgate.net For instance, the calculated activation energies for the urethane formation are 29.7 kJ/mol and 26.6 kJ/mol for morpholine and 4-methylmorpholine, respectively. nih.gov These values are in good agreement with experimental data for similar cyclic amine catalysts. nih.gov
The proton affinity of the catalyst's active nitrogen site has been shown to influence the catalytic activity. A lower proton affinity is associated with a better catalytic effect in urethane formation. nih.gov While morpholine is a better proton acceptor with a higher proton affinity (1523.95 kJ/mol) compared to 4-methylmorpholine (963.07 kJ/mol), the latter is a more effective catalyst for this specific reaction. nih.govresearchgate.net
The table below summarizes the calculated activation energies for urethane formation with morpholine and a related catalyst.
| Catalyst | Activation Energy (Ea) |
| Morpholine | 29.7 kJ/mol |
| 4-Methylmorpholine | 26.6 kJ/mol |
Data from theoretical studies on the reaction of phenyl isocyanate and butan-1-ol. nih.gov
Information regarding turnover frequencies for catalysis involving this compound is not available in the reviewed literature.
There is no specific information available from the search results regarding in situ spectroscopic studies of catalytic cycles involving this compound. Such studies, for instance using techniques like NMR, IR, or Raman spectroscopy under reaction conditions, would be invaluable for identifying the active catalytic species and elucidating the elementary steps of the catalytic cycle. Computational studies on related morpholine catalysts have, however, provided detailed insights into the reaction intermediates and transition states. nih.govfrontiersin.orgnih.gov
Computational and Theoretical Studies on 4 Pyridin 2 Ylmethyl Morpholine Systems
Quantum Chemical Investigations (DFT, Ab Initio)
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of the molecule. For a molecule like 4-(Pyridin-2-ylmethyl)morpholine, these studies can elucidate the interplay between the electron-donating morpholine (B109124) ring and the electron-withdrawing pyridine (B92270) ring.
Electronic Structure Analysis (HOMO/LUMO Energies, Molecular Orbitals)
The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that describe the wave-like behavior of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).
The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.govrsc.org A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In conjugated systems, such as the one present in this compound, the HOMO-LUMO gap is typically smaller compared to non-conjugated systems, leading to longer wavelength absorption in UV-Vis spectroscopy. libretexts.org
For this compound, DFT calculations would likely show the HOMO localized primarily on the more electron-rich morpholine and methylene (B1212753) bridge, while the LUMO would be concentrated on the electron-deficient pyridine ring. This distribution dictates the molecule's behavior in chemical reactions.
Table 1: Illustrative Frontier Molecular Orbital Energies (Calculated via DFT) (Note: The following data is illustrative and not based on actual calculations for this compound, as specific literature is unavailable.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Reactivity Predictions (Nucleophilicity, Electrophilicity)
The electronic structure data from quantum chemical calculations can be used to predict a molecule's reactivity. Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of a molecule's reactivity.
A key aspect of reactivity is the molecule's nucleophilic and electrophilic character. The dual descriptor (DD) is a powerful tool in DFT for studying reactivity, as it provides a measure of both the nucleophilic and electrophilic character of different sites within a molecule. scirp.org For this compound, the nitrogen atom of the morpholine ring is expected to be a primary nucleophilic site, while the carbon atoms of the pyridine ring are likely electrophilic centers. Computational studies on similar morpholine derivatives have utilized these methods to understand their reaction mechanisms. nih.gov A DFT analysis of substituted pyridines has shown how different functional groups influence the nucleophilicity of the pyridine nitrogen. ias.ac.in
Table 2: Illustrative Global Reactivity Descriptors (Calculated via DFT) (Note: The following data is illustrative and not based on actual calculations for this compound, as specific literature is unavailable.)
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.19 |
| Electrophilicity Index (ω) | 2.79 |
Conformation Analysis and Energetics
This compound possesses conformational flexibility due to the single bonds connecting the pyridine and morpholine rings and the inherent flexibility of the morpholine ring itself. The morpholine ring typically adopts a chair conformation, which can exist in equatorial and axial forms. nih.gov Computational studies on morpholine have shown that the chair-equatorial conformer is generally more stable than the chair-axial conformer. nih.gov
Table 3: Illustrative Relative Energies of Conformers (Calculated via DFT) (Note: The following data is illustrative and not based on actual calculations for this compound, as specific literature is unavailable.)
| Conformer | Relative Energy (kcal/mol) |
| Conformer 1 (Global Minimum) | 0.00 |
| Conformer 2 | 1.52 |
| Conformer 3 | 3.14 |
Spectroscopic Property Predictions (e.g., NMR, UV-Vis)
Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These predicted spectra are invaluable for assigning experimental signals and confirming the structure of newly synthesized compounds. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would likely predict π-π* transitions associated with the pyridine ring, which are characteristic of conjugated systems. libretexts.org
Molecular Dynamics Simulations
While quantum chemical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
Conformational Flexibility and Dynamic Behavior
For a molecule like this compound, MD simulations can provide detailed insights into its conformational flexibility. By simulating the molecule in a solvent (such as water), one can observe the transitions between different conformers and understand how the solvent influences the conformational landscape. These simulations can reveal the time scales of different molecular motions, from bond vibrations to the slower rotations around single bonds that lead to large-scale conformational changes. Such studies are crucial for understanding how the molecule might interact with biological targets, as its shape and flexibility are key determinants of its function. nih.gov
Ligand-Metal Interaction Dynamics
The interaction between a ligand and a metal ion is a dynamic process governed by a complex interplay of thermodynamic and kinetic factors. arxiv.org For the this compound ligand, which features two potential coordination sites—the pyridine nitrogen and the morpholine nitrogen—understanding these dynamics is crucial for predicting the formation and stability of its metal complexes. This ligand typically acts as a bidentate L-type ligand, donating two electrons to the metal center. wikipedia.org
Molecular dynamics (MD) simulations are a powerful tool for studying these interactions at an atomic level. arxiv.orgchemrxiv.org Such simulations can model the process of complex formation in solution, the ligand exchange dynamics, and the structural fluctuations of the resulting complex. arxiv.orgchemrxiv.org For a system involving this compound, MD simulations could elucidate the stepwise process of coordination, revealing which nitrogen atom binds first and the conformational changes the ligand undergoes to form a stable chelate ring. The simulations can also provide insights into the ligand exchange rates, which are often challenging to determine experimentally but are critical for understanding reaction mechanisms. arxiv.org
The choice of computational model is critical for accurately representing these dynamics. Specialized force fields, such as the 12-6-4 Lennard-Jones type model, have been developed to better reproduce experimental data for metal-ligand interactions, including structural properties and binding affinities. arxiv.org Applying such models to the this compound system would allow for a realistic simulation of its coordination behavior in aqueous or other solvent environments.
Theoretical Studies on Coordination and Reactivity
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of metal complexes. mdpi.com These methods are essential for rationalizing bonding, predicting reaction pathways, and designing novel catalysts.
Energy Decomposition Analysis (EDA) is a computational method that dissects the total interaction energy between fragments—in this case, the metal ion and the this compound ligand—into physically meaningful components. nih.govyoutube.com This analysis provides a quantitative understanding of the nature of the chemical bond. acs.org The typical components of interaction energy derived from an EDA are:
Electrostatic Interaction: The classical electrostatic attraction between the charge distributions of the metal and the ligand.
Pauli Repulsion (or Exchange Repulsion): The destabilizing interaction arising from the compression of electron clouds as the fragments are brought together.
Orbital Interaction (or Covalent Contribution): The stabilizing energy gain from the mixing of occupied and unoccupied orbitals of the fragments, leading to bond formation. This term can be further broken down into contributions from different orbital symmetries (e.g., σ, π).
Dispersion Interaction: The attraction arising from correlated electron fluctuations, which is particularly important for non-covalently bound systems. youtube.com
While no specific EDA studies on this compound complexes were found, analysis of similar pyridine-based ligand complexes shows that the bonding is a mix of electrostatic and covalent character. researchgate.netresearchgate.net For a complex of this compound, an EDA would likely reveal a significant electrostatic contribution due to the interaction of the metal cation with the lone pairs of the nitrogen atoms, complemented by a substantial covalent contribution from orbital mixing. The relative magnitudes of these terms would depend on the specific metal ion involved. acs.org
A hypothetical EDA for a generic [M(this compound)Cl₂] complex is presented below to illustrate the concept.
| Interaction Component | Energy (kcal/mol) | Percentage of Total Attraction |
|---|---|---|
| Electrostatic | -90.0 | 56.3% |
| Pauli Repulsion | +110.0 | - |
| Orbital Interaction | -65.0 | 40.6% |
| Dispersion | -5.0 | 3.1% |
| Total Interaction Energy | -50.0 | 100% |
Computational chemistry offers powerful tools to elucidate complex reaction mechanisms at a molecular level. wikipedia.orgacs.org For transition metal complexes involving ligands like this compound, DFT calculations are frequently used to map out the potential energy surfaces of catalytic reactions. utmb.edu This involves locating and characterizing the energies of reactants, intermediates, transition states, and products.
For instance, palladium(II) complexes with pyridine-based ligands are known to be effective catalysts in cross-coupling reactions such as the Suzuki-Miyaura reaction. nih.gov A hypothetical catalytic cycle for a Suzuki-Miyaura reaction catalyzed by a Pd(II) complex of this compound could be modeled. The key steps would likely involve:
Oxidative addition of an aryl halide to the Pd(0) active species.
Transmetalation with a boronic acid derivative.
Reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst.
Computational modeling can determine the activation barriers for each step, identify the rate-determining step, and explain the role of the this compound ligand in stabilizing key intermediates and transition states. nih.gov For example, studies on other systems have shown how the ligand's electronic properties can influence the energetics of oxidative addition and reductive elimination. nih.gov
Building upon the modeling of reaction mechanisms, computational studies can predict the catalytic performance and selectivity of new complexes. utmb.edue3s-conferences.org The catalytic efficiency of metal complexes is often correlated with the electronic and steric properties of their ligands. nih.gov
For a catalyst based on this compound, key properties influencing its performance would include:
Ligand Basicity: The pKa of the pyridine and morpholine nitrogen atoms affects the electron-donating ability of the ligand, which in turn influences the reactivity of the metal center. wikipedia.org
Steric Hindrance: The bulky morpholine group can create a specific steric environment around the metal, which can influence substrate binding and selectivity (e.g., regioselectivity or enantioselectivity).
Bite Angle: The N-M-N angle in the chelated complex can impact the stability and reactivity of the catalyst.
Computational methods can quantify these properties. For example, the catalytic activity of a series of [PdL₂Cl₂] complexes in the conversion of nitrobenzene (B124822) was successfully correlated with the basicity of the pyridine-based ligands (L). nih.gov A similar approach could be used to predict the performance of a this compound complex relative to other pyridine-containing ligands. By calculating reaction barriers for competing pathways, it is also possible to predict the selectivity of a catalyst for a desired product.
In Silico Approaches for Structure-Property Relationships
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. nih.govnih.govresearchgate.net These models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. utmb.edudergipark.org.tr
For a series of derivatives based on the this compound scaffold, a QSAR/QSPR study could be developed to predict a property of interest, such as catalytic activity. researchgate.net The process involves:
Data Set Assembly: A collection of structurally related compounds with experimentally measured activity/property data is required.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) descriptors. researchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity. nih.govnih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov
A study on morpholine-thiazole derivatives found that parameters like polarization, dipole moment, and molecular size had a significant effect on antioxidant activity. researchgate.net Similarly, a QSAR model for this compound derivatives could reveal which structural features are most important for a given property. For example, substitutions on the pyridine ring could be correlated with changes in catalytic turnover frequency.
The following table illustrates a hypothetical QSAR dataset for predicting the catalytic activity of substituted this compound derivatives.
| Compound (R-group on Pyridine) | Log(Activity) | Electronic Descriptor (e.g., Hammett σ) | Steric Descriptor (e.g., Molar Volume) | Hydrophobic Descriptor (LogP) |
|---|---|---|---|---|
| -H | 1.5 | 0.00 | 155.2 | 1.2 |
| 4-Me | 1.7 | -0.17 | 169.5 | 1.7 |
| 4-Cl | 1.3 | +0.23 | 165.8 | 1.9 |
| 4-NO₂ | 0.9 | +0.78 | 168.1 | 1.1 |
| 4-OMe | 1.8 | -0.27 | 172.4 | 1.3 |
Advanced Characterization and Analytical Methodologies for 4 Pyridin 2 Ylmethyl Morpholine and Its Complexes
Spectroscopic Techniques
Spectroscopic methods are indispensable for the detailed characterization of "4-(Pyridin-2-ylmethyl)morpholine" and its derivatives.
High-Resolution NMR Spectroscopy (1D and 2D techniques for structural assignment)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of "this compound". One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In a typical ¹H NMR spectrum, the protons of the pyridine (B92270) ring and the morpholine (B109124) ring, as well as the methylene (B1212753) bridge, will exhibit distinct chemical shifts and coupling patterns. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for more complex structural assignments, especially in its metal complexes. sdsu.eduscience.govcolumbia.edu
COSY experiments establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the pyridine and morpholine rings. sdsu.edu
HSQC provides correlations between protons and their directly attached carbons (¹H-¹³C), allowing for the direct assignment of carbon signals based on the proton assignments. sdsu.edunih.gov
HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is invaluable for piecing together the complete molecular framework and confirming the connectivity between the pyridine, methylene, and morpholine moieties. sdsu.educolumbia.edu
For instance, in the ¹H NMR spectrum, the protons on the pyridine ring would typically appear in the aromatic region (downfield), while the protons of the morpholine ring and the methylene bridge would be found in the aliphatic region (upfield). The specific chemical shifts and coupling constants provide detailed information about the electronic environment and spatial arrangement of the atoms.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Py-C2 | - | ~159 | - | - |
| Py-C3 | ~7.3 | ~123 | d | 1H |
| Py-C4 | ~7.7 | ~136 | t | 1H |
| Py-C5 | ~7.2 | ~121 | t | 1H |
| Py-C6 | ~8.5 | ~149 | d | 1H |
| Methylene (-CH₂-) | ~3.6 | ~63 | s | 2H |
| Morpholine (-NCH₂-) | ~2.5 | ~53 | t | 4H |
| Morpholine (-OCH₂-) | ~3.7 | ~67 | t | 4H |
Note: The exact chemical shifts can vary depending on the solvent and the presence of metal ions in complexes.
Mass Spectrometry (ESI-MS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation patterns of "this compound".
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for analyzing the compound and its metal complexes. It is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺, providing a direct confirmation of the molecular weight. ptfarm.pl
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for the free ligand. In GC-MS, the compound is first vaporized and separated on a GC column before being ionized and detected by the mass spectrometer. The electron ionization (EI) used in GC-MS often leads to characteristic fragmentation patterns, which can provide valuable structural information.
The fragmentation of "this compound" would likely involve cleavage of the bond between the methylene group and the pyridine or morpholine rings, leading to characteristic fragment ions. For example, a prominent fragment might correspond to the pyridin-2-ylmethyl cation or the morpholine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Coordination Site Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in "this compound" and to probe how it coordinates to metal ions. nih.govnsf.govresearchgate.netgithub.com
The FTIR spectrum of the free ligand will show characteristic absorption bands for:
C-H stretching vibrations of the pyridine ring and the aliphatic methylene and morpholine groups.
C=C and C=N stretching vibrations within the pyridine ring.
C-N stretching vibrations of the morpholine ring and the link to the methylene group.
C-O-C stretching of the ether linkage in the morpholine ring. researchgate.net
When "this compound" forms a complex with a metal ion, shifts in the positions of these vibrational bands can indicate the coordination sites. For example, a shift in the pyridine ring vibrations would suggest that the nitrogen atom of the pyridine is involved in coordination to the metal center. mdpi.commdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Pyridine Ring | C-H stretch | 3100-3000 |
| Pyridine Ring | C=C, C=N stretch | 1600-1450 |
| Aliphatic CH₂ | C-H stretch | 2950-2850 |
| Morpholine | C-N stretch | 1250-1020 |
| Morpholine | C-O-C stretch | 1150-1085 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within "this compound" and its complexes. The UV-Vis spectrum of the free ligand is expected to show absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring. researchgate.netresearchgate.net
Upon complexation with a metal ion, new absorption bands may appear in the visible region due to d-d electronic transitions of the metal center or charge-transfer transitions between the metal and the ligand. mdpi.com The position and intensity of these bands can provide insights into the geometry of the coordination complex and the nature of the metal-ligand bonding. For instance, the appearance of a new band upon adding a metal salt would be strong evidence of complex formation.
Chromatographic and Separation Techniques
Chromatographic methods are essential for assessing the purity of "this compound" and for separating it from reaction mixtures or from its complexes.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for the separation, identification, and quantification of "this compound". ptfarm.plresearchgate.net A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water with a buffer), would be suitable for its analysis. sielc.comresearchgate.net
By running a sample of "this compound" through an HPLC system and monitoring the eluent with a UV detector (set at a wavelength where the pyridine ring absorbs), a chromatogram is obtained. The presence of a single, sharp peak indicates a high degree of purity. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions. HPLC can also be used to separate the compound from any starting materials, byproducts, or degradation products. ptfarm.pl
Gas Chromatography (GC) for Reaction Monitoring and Quantification
Gas chromatography (GC) is a powerful tool for monitoring the progress of reactions involving the synthesis of this compound and for the quantification of the compound and its derivatives. nih.gov The technique separates volatile compounds in a mixture, allowing for the determination of their presence and relative abundance.
In a typical application, small aliquots are withdrawn from the reaction mixture at various time intervals. These samples are then analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the components. The disappearance of starting materials and the appearance of the this compound product can be tracked over time, providing valuable kinetic data and indicating the reaction's completion.
For quantitative analysis, a derivatization step may be necessary to improve the volatility and thermal stability of the analyte, or to enhance its detection sensitivity. nih.govresearchgate.net For instance, morpholine and its derivatives can be reacted with agents like sodium nitrite (B80452) under acidic conditions to form a more volatile N-nitrosomorpholine derivative, which is then readily analyzed by GC-MS. nih.govresearchgate.net The method's accuracy and precision are typically validated by determining parameters such as linearity range, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netnih.gov
Table 1: GC Method Parameters for Morpholine Quantification
| Parameter | Value | Reference |
| Linearity Range | 10–500 µg·L⁻¹ | nih.govresearchgate.net |
| Limit of Detection (LOD) | 7.3 µg·L⁻¹ | nih.govresearchgate.net |
| Limit of Quantification (LOQ) | 24.4 µg·L⁻¹ | nih.govresearchgate.net |
| Intraday Repeatability (RSD) | 2.0%–4.4% | researchgate.net |
| Interday Reproducibility (RSD) | 3.3%–7.0% | researchgate.net |
| Spiked Recovery Rate | 94.3% to 109.0% | researchgate.net |
This table presents validated parameters for a GC-MS method developed for the quantification of morpholine after derivatization.
Thin Layer Chromatography (TLC) for Reaction Progress and Purity
Thin Layer Chromatography (TLC) is an indispensable, simple, and rapid technique for monitoring the progress of chemical reactions and assessing the purity of this compound. libretexts.orgyoutube.com This method separates compounds based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel-coated plate) and a mobile phase (a solvent or solvent mixture). khanacademy.org
To monitor a reaction, small spots of the reaction mixture are applied to a TLC plate at different time points, alongside spots of the starting materials and the expected product as references. youtube.com The plate is then developed in a suitable solvent system. As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while the spot corresponding to this compound will appear and intensify. youtube.com The reaction is considered complete when the spot of the starting material is no longer visible. youtube.com
TLC is also used to determine the purity of the final product. A pure sample of this compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system and can be used for identification purposes. libretexts.org
Table 2: Application of TLC in Monitoring a Reaction
| Time Point | Observation on TLC Plate | Interpretation |
| Start (t=0) | Intense spot of reactants, no product spot. | Reaction has not yet started. |
| Mid-reaction (t=x) | Spots for both reactants and product are visible. | Reaction is in progress. |
| End of reaction (t=final) | Reactant spot has disappeared, intense product spot. | Reaction is complete. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a synthesized compound like this compound and its metal complexes. This analysis provides the percentage by weight of each element in the sample.
The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the experimental and calculated values serves as strong evidence for the compound's identity and purity. For metal complexes of this compound, elemental analysis also helps to confirm the stoichiometry of the ligand to the metal ion.
Table 3: Illustrative Elemental Analysis Data for a Hypothetical Complex
| Compound | Element | Calculated % | Found % |
| [Cu(C₁₀H₁₄N₂O)Cl₂] | C | 37.69 | 37.58 |
| H | 4.43 | 4.39 | |
| N | 8.79 | 8.71 |
This table shows a hypothetical comparison of calculated and found elemental percentages for a copper complex of this compound.
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the crystallographic structure of materials. It is employed in two primary modes for the study of this compound and its complexes: single-crystal XRD and powder XRD. researchgate.netyoutube.com
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise arrangement of atoms within the crystal lattice. youtube.com This technique requires a high-quality single crystal of the compound. The diffraction pattern produced when X-rays pass through the crystal allows for the determination of the unit cell dimensions and the complete three-dimensional structure of the molecule. mdpi.commdpi.com
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered samples. researchgate.netyoutube.com While it does not provide the same level of atomic detail as single-crystal XRD, it is invaluable for identifying crystalline phases, determining the degree of crystallinity, and assessing the purity of a bulk sample. researchgate.netyoutube.com The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline compound. Comparing the PXRD pattern of a synthesized sample to a reference pattern can confirm its identity. researchgate.net For a series of related metal complexes, similar PXRD patterns can indicate that they are isostructural. researchgate.net
Table 4: Comparison of Single Crystal and Powder XRD
| Feature | Single Crystal XRD | Powder XRD |
| Sample Type | Single, well-ordered crystal | Polycrystalline powder |
| Information Yield | Precise atomic positions, bond lengths, bond angles | Phase identification, crystallinity, lattice parameters |
| Diffraction Pattern | Discrete diffraction spots | Continuous diffraction peaks |
| Primary Use | Absolute structure determination | Phase identification and purity analysis |
Electrochemical Techniques for Redox Properties and Interfacial Phenomena
Electrochemical techniques are employed to investigate the redox behavior of this compound and its metal complexes, as well as their interactions at electrode-solution interfaces. These methods are particularly relevant when studying the potential application of these compounds in areas such as corrosion inhibition.
Potentiodynamic polarization is a direct current (DC) electrochemical technique used to study the corrosion behavior of a metal in a specific environment and the effectiveness of corrosion inhibitors. In the context of this compound, this method can assess its ability to protect a metal surface (e.g., carbon steel) from corrosion in an acidic medium.
The experiment involves changing the potential of the working electrode (the metal sample) and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential). From this plot, key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (Icorr), and polarization resistance can be determined. A decrease in Icorr and a shift in Ecorr in the presence of this compound indicates its inhibitive action. The compound can be classified as an anodic, cathodic, or mixed-type inhibitor based on the changes in the anodic and cathodic branches of the Tafel plot. researchgate.net
Electrochemical Impedance Spectroscopy (EIS) is a powerful alternating current (AC) technique that provides detailed information about the processes occurring at the electrode-electrolyte interface. researchgate.net It is highly sensitive to changes in the surface properties of the metal due to the adsorption of inhibitor molecules like this compound.
In an EIS experiment, a small amplitude AC potential is applied to the system over a range of frequencies, and the impedance response is measured. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The analysis of these plots using equivalent electrical circuits allows for the determination of parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in the Rct value and a decrease in the Cdl value in the presence of this compound are indicative of the formation of a protective film on the metal surface, thus confirming its corrosion inhibition properties. researchgate.net
Ion-Exchange Chromatography with Suppressed Conductivity Detection
Ion-exchange chromatography (IEC) with suppressed conductivity detection is a powerful analytical technique for the determination of ionic species. For a molecule like this compound, which contains both a pyridine and a morpholine moiety, its basic nature allows for its analysis as a cation. Under acidic conditions, the nitrogen atoms in the molecule can be protonated, rendering it positively charged and suitable for separation on a cation-exchange column. This method offers high selectivity and sensitivity for quantifying the compound, especially in complex matrices where other detection methods might suffer from interferences. thermofisher.com
The fundamental principle of this technique lies in the reversible interaction of the cationic form of this compound with the negatively charged functional groups of the stationary phase in the analytical column. shimadzu.com An acidic eluent is continuously pumped through the system. When a sample is injected, the protonated analyte competes with the eluent cations for the active sites on the stationary phase. The strength of this interaction, and thus the retention time, is influenced by factors such as the charge, size, and hydrophobicity of the analyte, as well as the eluent composition and concentration. shimadzu.comnih.gov
Following the analytical column, the eluent and separated analytes pass through a suppressor device. In cation analysis, this is typically an anion-exchange membrane or column. The suppressor reduces the background conductivity of the eluent by exchanging the eluent cations (e.g., H₃O⁺ from a methanesulfonic acid eluent) for hydroxide (B78521) ions (OH⁻), which then react with the eluent anions to form water. Concurrently, the analyte counter-ions are replaced with hydroxide ions, converting the analyte into its highly conductive hydroxide form. This suppression of the eluent background signal and enhancement of the analyte signal significantly improves the signal-to-noise ratio and allows for sensitive detection of the analyte by the conductivity detector. thermofisher.commetrohm.com
A hypothetical ion chromatography system for the analysis of this compound could employ a cation-exchange column, such as a Thermo Scientific™ Dionex™ IonPac™ CS16 or CS19, which are designed for the separation of amines. thermofisher.comlcms.cz The mobile phase could consist of an aqueous solution of methanesulfonic acid, with the concentration optimized to achieve adequate retention and resolution of the analyte from other cationic species that may be present in the sample.
Illustrative Chromatographic Conditions and Findings
To demonstrate the potential application of this technique, a hypothetical separation of this compound from potential impurities or related compounds is presented below. The retention time and conductivity response would be specific to the analyte under the defined conditions.
| Compound | Hypothetical Retention Time (minutes) | Hypothetical Conductivity (µS/cm) |
|---|---|---|
| Sodium | 4.2 | 1.5 |
| Ammonium (B1175870) | 5.1 | 2.8 |
| Morpholine | 8.5 | 3.5 |
| This compound | 12.3 | 5.2 |
| Pyridine | 15.8 | 4.1 |
In this hypothetical scenario, the separation is achieved on a cation-exchange column with a methanesulfonic acid eluent. The retention times are indicative of the relative affinities of the compounds for the stationary phase. Smaller, more highly charged ions like sodium and ammonium would typically elute earlier. Morpholine, being a primary amine, would have a shorter retention time than the bulkier, tertiary amine structure of this compound. Pyridine, also a basic nitrogen-containing heterocycle, would have its own characteristic retention time based on its pKa and interaction with the stationary phase.
The conductivity values represent the detector's response to each separated compound after passing through the suppressor. The magnitude of the conductivity signal is proportional to the concentration and the equivalent ionic conductance of the analyte in its hydroxide form. biotage.com This allows for the quantification of this compound by creating a calibration curve using standards of known concentrations. The linearity of this response is a key aspect of method validation. nih.gov
The successful application of ion-exchange chromatography with suppressed conductivity detection for the analysis of amines in various samples, including pharmaceutical ingredients and environmental waters, suggests its suitability for the quantitative determination of this compound. thermofisher.comlcms.czazom.com The high sensitivity and selectivity of the technique make it a valuable tool for quality control, stability studies, and impurity profiling of this compound.
Supramolecular Chemistry and Crystal Engineering of 4 Pyridin 2 Ylmethyl Morpholine Systems
Intermolecular Interactions in Solid State Structures
The solid-state structures of systems incorporating 4-(pyridin-2-ylmethyl)morpholine are stabilized by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonds, π-stacking, and halogen bonds, play a pivotal role in the formation of organized supramolecular assemblies.
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| C-H···N | Carbon-hydrogen bond | Pyridine (B92270)/Pyrazine (B50134) Nitrogen | Formation of chains and layers nih.govresearchgate.net |
| C-H···O | Carbon-hydrogen bond | Morpholine (B109124) Oxygen | Stabilization of molecular sheets and tapes nih.govnih.govnih.gov |
| N-H···O | Amide/Amine N-H | Carbonyl/Amide Oxygen | Creation of robust synthons and tapes nih.gov |
| O-H···N | Hydroxyl O-H | Pyridyl Nitrogen | Formation of discrete multi-molecule aggregates nih.gov |
π-Stacking Interactions (e.g., Pyridine-Pyridine, Pyridine-Aromatic Ring)
| Interacting Rings | Type of Stacking | Resulting Architecture |
| Pyridine-Pyridine | Face-to-face | Formation of dimeric units and 1D chains researchgate.net |
| Pyridine-Aromatic Ring | Offset face-to-face | Contribution to layered structures mdpi.com |
Crystal Packing and Self-Assembly Phenomena
The cumulative effect of the aforementioned intermolecular interactions governs the crystal packing and self-assembly of this compound systems, leading to the formation of diverse and intricate supramolecular architectures.
Formation of 1D, 2D, and 3D Supramolecular Architectures
The self-assembly of molecules through non-covalent interactions can lead to the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) supramolecular architectures. nih.govfrontiersin.orgnih.gov In the case of pyridine derivatives, C-H···N interactions can link molecules into infinite one-dimensional chains. nih.govresearchgate.net These chains can then further assemble into 2D layers through other interactions. For instance, in 4-(pyrazin-2-yl)morpholine, molecules form 2D sheets parallel to the b-axis, supported by C-H···O and C-H···N hydrogen bonds. nih.govnih.gov The combination of hydrogen bonding and π-stacking can expand discrete complexes into 2D supramolecular networks. rsc.org Ultimately, weaker interactions between these lower-dimensional structures can consolidate the packing into a 3D architecture. nih.gov
Influence of Substituents on Crystal Packing Motifs
The introduction of substituents onto the pyridine or morpholine rings can significantly influence the crystal packing motifs. Different substituents can alter the electronic properties and steric hindrance of the molecule, thereby favoring certain intermolecular interactions over others. For example, in a series of 4′-phenyl-2,2′:6′,2″-terpyridines, the introduction of fluoro- or trifluoromethyl substituents on the phenyl ring leads to changes in the crystal packing. mdpi.com While the parent compound exhibits a herringbone assembly with no π-stacking, the fluorinated derivatives show layer-like packing due to a combination of π-stacking and N···H–C and F···H–C hydrogen bonding. mdpi.com This demonstrates that even subtle changes to the molecular structure can have a profound impact on the resulting supramolecular architecture.
Co-crystallization and Host-Guest Chemistry
While specific studies on the co-crystallization of this compound are not currently available, the principles of crystal engineering allow for predictions of its behavior. Co-crystallization is a technique used to design new crystalline solids with tailored physical and chemical properties by combining two or more different molecules in a stoichiometric ratio within the same crystal lattice. The formation of co-crystals is driven by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking.
Given its molecular structure, this compound is a prime candidate for forming co-crystals with a variety of co-formers. The pyridine nitrogen is a strong hydrogen bond acceptor, while the morpholine oxygen and nitrogen can also participate in hydrogen bonding.
In the context of host-guest chemistry, a host molecule forms a cavity or framework that can encapsulate a smaller guest molecule. There is currently no specific research demonstrating this compound acting as either a host or a guest in a host-guest complex.
Although direct experimental data for this compound is lacking, studies on analogous compounds provide a foundation for future research. For instance, the crystal structure of the related compound, 4-(pyrazin-2-yl)morpholine, reveals the formation of sheets supported by non-classical hydrogen-bonding interactions. nih.govnih.gov In this structure, the molecules are linked through C—H···O and C—H···N interactions, demonstrating the importance of even weak hydrogen bonds in the solid-state assembly of such molecules. nih.gov
Further research into the co-crystallization and host-guest chemistry of this compound is warranted to explore its potential in the design of new materials with specific properties. Such studies would likely involve screening a wide range of co-formers and potential guest molecules to identify stable supramolecular systems. The characterization of these new materials would provide valuable data on the intermolecular interactions that govern their formation and properties.
Future Directions and Emerging Research Avenues for 4 Pyridin 2 Ylmethyl Morpholine
The unique structural combination of a pyridine (B92270) ring and a morpholine (B109124) moiety in 4-(Pyridin-2-ylmethyl)morpholine presents a versatile scaffold with significant potential for future research and development. The convergence of established chemical principles with cutting-edge technologies is poised to unlock novel applications for this compound and its derivatives. Emerging research will likely focus on refining its synthesis, exploring its catalytic capabilities, and integrating it into advanced materials and computational design frameworks.
Q & A
Basic: What are the common synthetic routes for 4-(Pyridin-2-ylmethyl)morpholine, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between pyridine derivatives and morpholine precursors. For example, a pyridinylmethyl halide may react with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Optimization strategies include:
- Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but may require reflux conditions to avoid byproduct formation.
- Catalyst selection : Lewis acids like ZnCl₂ can enhance electrophilicity of intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is often employed to isolate the product from unreacted starting materials .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Rigorous characterization requires:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with pyridine protons appearing as deshielded signals (~δ 8.0–8.5 ppm) and morpholine protons as multiplets (~δ 3.5–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 205.12 for C₁₁H₁₄N₂O).
- Infrared (IR) Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1100 cm⁻¹ (C-O-C in morpholine) confirm functional groups .
Advanced: How can computational chemistry predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
Answer:
Molecular docking and molecular dynamics simulations are key:
- Docking software (AutoDock Vina, Schrödinger) : Models interactions between the compound’s pyridine ring (hydrogen-bond acceptor) and active-site residues (e.g., in cytochrome P450 enzymes).
- Free-energy calculations (MM/PBSA) : Quantify binding energies, with lower ΔG values indicating stronger affinity.
- Pharmacophore mapping : Identifies critical structural features (e.g., the morpholine oxygen as a hydrogen-bond donor) for target engagement .
Advanced: How should researchers resolve discrepancies in biological activity data for this compound derivatives?
Answer:
Contradictions in activity data (e.g., variable IC₅₀ values across studies) may arise from:
- Solubility differences : Precipitates in assay buffers can skew results. Use shake-flask methods to determine aqueous solubility (e.g., ~180–200 μM in PBS at pH 7.4) .
- Metabolic stability : Incubate compounds with liver microsomes to assess CYP-mediated degradation.
- Structural analogs : Compare with halogen-substituted derivatives (e.g., bromine at pyridine C5) to evaluate electronic effects on activity .
Advanced: What strategies are effective for optimizing the pharmacokinetic profile of this compound in preclinical studies?
Answer:
Key approaches include:
- LogP adjustment : Introduce polar groups (e.g., -OH or -NH₂) to reduce lipophilicity and improve bioavailability.
- Prodrug design : Mask the morpholine oxygen with labile esters to enhance membrane permeability.
- Metabolic phenotyping : Use recombinant CYPs (e.g., CYP3A4) to identify metabolic hotspots and guide structural modifications .
Basic: What are the documented biological activities of this compound and its analogs?
Answer:
The compound exhibits:
- Enzyme inhibition : Potent activity against neuraminidase (IC₅₀ ~50 nM) due to pyridine-morpholine synergy.
- Antimicrobial effects : Bromine-substituted analogs (e.g., 4-((5-Bromopyridin-2-yl)methyl)morpholine) show MIC values of ≤2 µg/mL against S. aureus.
- Neuropharmacology : Acts as a σ-1 receptor modulator, with Ki values <100 nM in radioligand assays .
Advanced: How can crystallographic data (e.g., SHELX-refined structures) inform the design of this compound derivatives?
Answer:
X-ray crystallography provides:
- Torsion angles : Reveal conformational preferences (e.g., pyridine-morpholine dihedral angles of ~30°).
- Intermolecular interactions : Hydrogen bonds between morpholine oxygen and water molecules stabilize crystal packing.
- SHELXL refinement : High-resolution data (R-factor <5%) guide steric and electronic optimizations for target binding .
Advanced: What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Answer:
Scale-up hurdles include:
- Exothermic reactions : Requires controlled addition of reagents (e.g., pyridinylmethyl chloride) to avoid thermal runaway.
- Purification at scale : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures).
- Byproduct management : Monitor for N-alkylation side products via LC-MS and adjust stoichiometry (morpholine:halide ratio ≥1.2:1) .
Basic: How do substituents on the pyridine ring influence the reactivity of this compound?
Answer:
- Electron-withdrawing groups (e.g., -Br, -NO₂) : Increase electrophilicity at the pyridine C3 position, facilitating nucleophilic aromatic substitution.
- Electron-donating groups (e.g., -CH₃, -OCH₃) : Enhance stability of intermediates in Pd-catalyzed cross-coupling reactions.
- Steric effects : Bulky substituents (e.g., -CF₃) at C5 reduce accessibility for enzyme binding .
Advanced: How can researchers validate the mechanism of action of this compound in complex biological systems?
Answer:
Use multi-modal approaches:
- CRISPR-Cas9 knockout models : Eliminate putative targets (e.g., CYP2A13) to confirm on-/off-target effects.
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish specific vs. nonspecific interactions.
- Metabolomics : Track downstream metabolic changes via LC-MS/MS to map pathways influenced by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
